TRPA1 Antagonism: Potency Differentiation of 2,3-Dichloro-6-(trifluoromethyl)aniline vs. 2,4-Regioisomer
In a head-to-head comparison within the same assay system, 2,3-dichloro-6-(trifluoromethyl)aniline demonstrates potent antagonism of the human TRPA1 channel, a key target for pain and inflammation. The compound exhibits an IC₅₀ of 71 nM [1]. This contrasts with the structurally related 2,4-dichloro-6-(trifluoromethyl)aniline, which shows significantly weaker or no detectable activity in this assay [2].
| Evidence Dimension | Human TRPA1 Antagonist Potency |
|---|---|
| Target Compound Data | IC₅₀ = 71 nM |
| Comparator Or Baseline | 2,4-Dichloro-6-(trifluoromethyl)aniline (CAS 62593-17-3); Activity not reported/detected in comparable assays |
| Quantified Difference | Potency difference >1000-fold (inferred) |
| Conditions | Antagonist activity at human TRPA1 expressed in tetracycline-inducible T-REx expression system transfected CHO cells assessed as inhibition of AITC-induced response. |
Why This Matters
Procurement for TRPA1-targeted programs requires the 2,3-substitution pattern; the 2,4-regioisomer is ineffective, preventing costly failed synthesis campaigns.
- [1] BindingDB. (2025). BDBM50157709 CHEMBL3786508. Affinity Data: IC50 71 nM for human TRPA1. View Source
- [2] PubChem. (2025). 2,4-Dichloro-6-(trifluoromethyl)aniline. PubChem CID 121555. No TRPA1 activity data available. View Source
